
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone, also known as MPTQE, is a novel compound that has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by targeting various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and Akt, which are involved in cell signaling and proliferation. This compound has also been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation. Additionally, this compound has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to have low toxicity and is well tolerated by cells in culture. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone. One area of interest is the development of this compound-based therapeutics for cancer and inflammation. Another area of research is the investigation of this compound's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone can be synthesized through a multi-step process involving the reaction of 2-Chloroquinazoline with 4-(2-Methoxyphenyl)piperazine in the presence of a base. The resulting intermediate is then reacted with 2-(methylthio)ethylamine to produce the final product.
Aplicaciones Científicas De Investigación
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One study has shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study has demonstrated that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-19-9-5-4-8-18(19)24-10-12-25(13-11-24)20(26)14-28-21-16-6-2-3-7-17(16)22-15-23-21/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHFPPPRCNXDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)
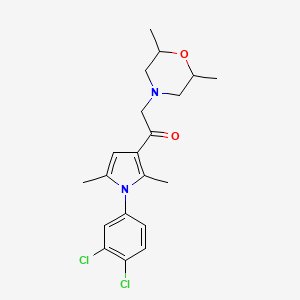
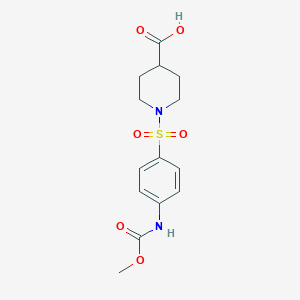
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)
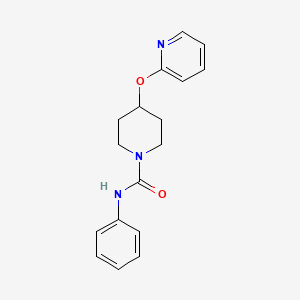


![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
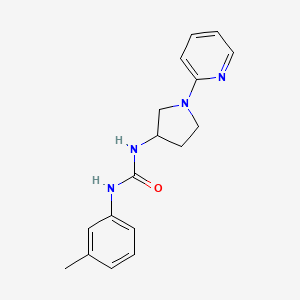
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)
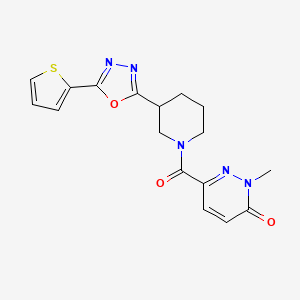
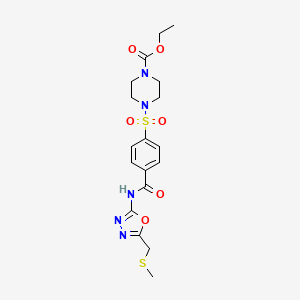

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)